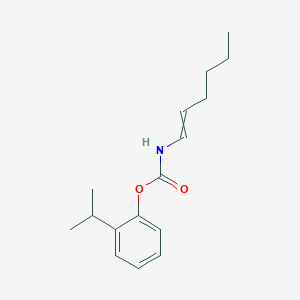![molecular formula C15H18N4O2 B14395042 N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea CAS No. 87666-31-7](/img/structure/B14395042.png)
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea typically involves a multi-step process. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl group and the butyl chain. The final step involves the formation of the urea moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agricultural Science: It is explored for its use as a plant growth regulator and crop protection agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-N’-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea is unique due to its specific structural features, such as the combination of the pyridazinone ring with the phenyl group and the butyl chain
Eigenschaften
CAS-Nummer |
87666-31-7 |
|---|---|
Molekularformel |
C15H18N4O2 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
4-(6-oxo-3-phenylpyridazin-1-yl)butylurea |
InChI |
InChI=1S/C15H18N4O2/c16-15(21)17-10-4-5-11-19-14(20)9-8-13(18-19)12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2,(H3,16,17,21) |
InChI-Schlüssel |
QRZKNZLBFNUHOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCCNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![pyrimido[4,5-c]cinnolin-1(2H)-one](/img/structure/B14394960.png)
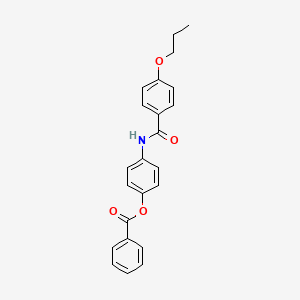

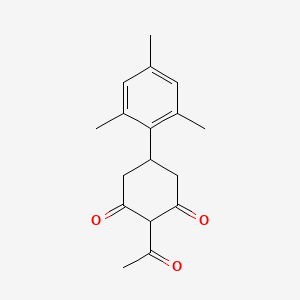
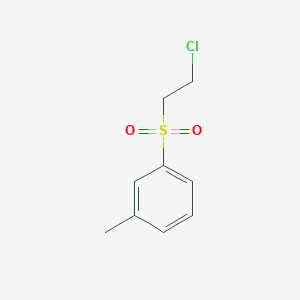
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)
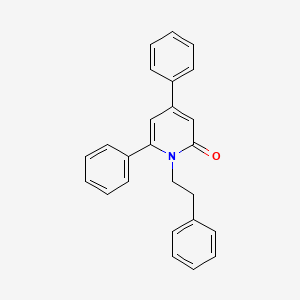
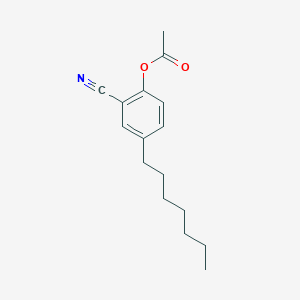

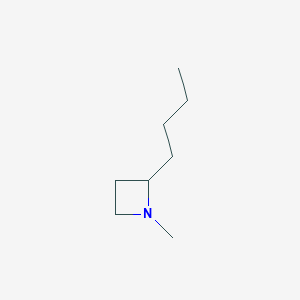

![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
